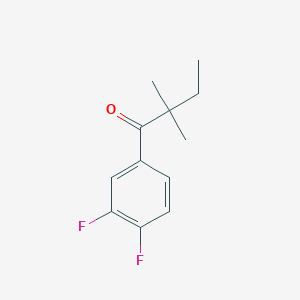

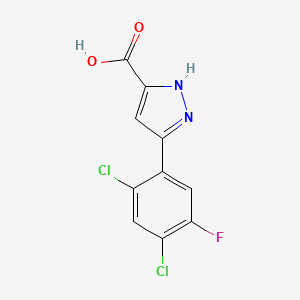

3',4'-Difluoro-2,2-dimethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4'-Difluoro-2,2-dimethylbutyrophenone, also known as DFDBP, is a synthetic compound used in the laboratory for various scientific research applications. It is a colorless, odorless, and water-soluble compound that is commonly used as a substrate in biochemical and physiological experiments. DFDBP is a versatile compound that can be used to study a variety of biological processes, including protein-protein interactions, enzyme kinetics, and metabolic pathways. In addition, DFDBP has been used to study the effects of environmental pollutants on biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis of Difluorinated Pseudopeptides

Difluorinated compounds have been utilized in the synthesis of pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction. This method provides a novel approach to prepare various difluorinated pseudopeptides, showcasing the utility of difluorinated compounds in peptide synthesis and modification (Gouge, Jubault, & Quirion, 2004).

Enhanced Anion Binding

The introduction of difluoro groups into molecules like Calix[4]pyrrole and Dipyrrolylquinoxaline has been shown to augment their affinities as neutral anion receptors. This enhancement in binding affinities is particularly significant for anions such as fluoride, chloride, or dihydrogen phosphate, demonstrating the role of difluorinated compounds in developing more efficient sensors and receptors (Anzenbacher et al., 2000).

Development of Fluorinated Polymers

Difluorinated compounds have been key in synthesizing novel fluorinated polyimides with high thermal stability, low dielectric constants, and excellent mechanical properties. These materials are suitable for advanced applications in electronics, aerospace, and coatings, where high-performance polymers are required (Madhra, Salunke, Banerjee, & Prabha, 2002).

Sensor Development

The difluorinated framework has been used to create sensitive and selective sensors for detecting specific ions in various environments. For example, fluorinated Calix[4]pyrrole acts as a potent sensor for phosphate anion, indicating the potential of difluorinated compounds in environmental monitoring and diagnostic applications (Anzenbacher et al., 2000).

Novel Drug Synthesis

Although detailed applications specifically for 3',4'-Difluoro-2,2-dimethylbutyrophenone were not identified within the provided constraints, the research applications of structurally related difluorinated compounds indicate their potential in drug discovery and development. For instance, difluorinated analogues of therapeutic nucleosides have been synthesized to improve drug efficacy and stability (Wu, Zhang, Meng, & Qing, 2004).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMWTQKVMXXHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642460 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-2,2-dimethylbutyrophenone | |

CAS RN |

898766-04-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)